molecular formula C8H12N2O B2669852 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde CAS No. 1351386-04-3

3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2669852
CAS No.: 1351386-04-3
M. Wt: 152.197
InChI Key: XMNQLJREUIWWHK-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H12N2O. It is a pyrazole derivative, characterized by a pyrazole ring substituted with a methyl group at the 3-position, a propyl group at the 1-position, and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions. For instance, the reaction of 3-methyl-1-propylpyrazole with formaldehyde can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may interact with specific receptors or enzymes, modulating their activity .

Properties

IUPAC Name

5-methyl-2-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-10-8(6-11)5-7(2)9-10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNQLJREUIWWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351386-04-3
Record name 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde
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